alpha-Fluoro-beta-ureidopropionic acid

Übersicht

Beschreibung

Barnidipin (Hydrochlorid) ist ein lang wirkender Calciumkanalblocker, der zur Gruppe der Dihydropyridine gehört. Es wird hauptsächlich zur Behandlung von Bluthochdruck eingesetzt. Barnidipin weist eine hohe Affinität für Calciumkanäle in den glatten Muskelzellen der Gefäßwand auf, was zu einer Vasodilatation und einem niedrigeren Blutdruck führt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Barnidipin (Hydrochlorid) umfasst mehrere Schritte:

Reaktion von 3-Hydroxypropionitril mit Ketendimer: um eine Zwischenverbindung zu erhalten.

Reaktion der Zwischenverbindung mit m-Nitrobenzaldehyd: um eine weitere Zwischenverbindung zu bilden.

Reaktion mit Beta-Aminoethylcrotonat: um eine weitere Zwischenverbindung zu erzeugen.

Hydrolyse durch eine Alkali: um eine Verbindung zu erhalten.

Auftrennung mit einer chiralen organischen Base: um das gewünschte Enantiomer zu isolieren.

Reaktion mit Benzylpyrrolakohol: um die endgültige Verbindung zu bilden.

Zugabe der endgültigen Verbindung zu einer Salzsäure-Lösung: um Barnidipin (Hydrochlorid) zu erhalten.

Industrielle Produktionsverfahren: Die industrielle Produktion von Barnidipin (Hydrochlorid) folgt dem gleichen Syntheseweg, ist aber auf höhere Ausbeuten und Reinheit optimiert. Das Verfahren beinhaltet milde Reaktionsbedingungen, leicht trennbare und reinigbare Produkte und die Verwendung leicht verfügbarer Rohstoffe .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Barnidipin (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen führen kann .

Wissenschaftliche Forschungsanwendungen

Barnidipin (Hydrochlorid) hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung in der Untersuchung von Calciumkanalblockern verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Calciumkanäle und glatte Gefäßmuskelzellen.

Medizin: In klinischen Studien zur Behandlung von Bluthochdruck und verwandten Herz-Kreislauf-Erkrankungen eingesetzt.

Industrie: Eingesetzt bei der Entwicklung neuer Antihypertensiva und Formulierungen

5. Wirkmechanismus

Barnidipin (Hydrochlorid) übt seine Wirkung aus, indem es L-Typ-Calciumkanäle in den glatten Muskelzellen der Gefäßwand blockiert. Diese Hemmung verhindert, dass Calciumionen in die Zellen gelangen, was zu einer Entspannung der glatten Muskulatur und einer Vasodilatation führt. Die Reduktion des peripheren Gefäßwiderstands führt zu einem niedrigeren Blutdruck .

Wirkmechanismus

Barnidipine (hydrochloride) exerts its effects by blocking L-type calcium channels in the smooth muscle cells of the vascular wall. This inhibition prevents calcium ions from entering the cells, leading to relaxation of the smooth muscle and vasodilation. The reduction in peripheral vascular resistance results in lowered blood pressure .

Vergleich Mit ähnlichen Verbindungen

Barnidipin (Hydrochlorid) wird mit anderen Calciumkanalblockern wie Amlodipin, Nitrendipin, Atenolol, Enalapril und Hydrochlorothiazid verglichen. Im Gegensatz zu diesen Verbindungen besteht Barnidipin aus einem einzigen Enantiomer, was eine höhere pharmakologische Selektivität und weniger Nebenwirkungen bietet . Ähnliche Verbindungen umfassen:

- Amlodipin

- Nitrendipin

- Atenolol

- Enalapril

- Hydrochlorothiazid

Die einzigartige Ein-Enantiomer-Zusammensetzung von Barnidipin bietet einen deutlichen Vorteil in Bezug auf Wirksamkeit und Sicherheit .

Biologische Aktivität

Alpha-Fluoro-Beta-Ureidopropionic Acid (AFBA) is a significant metabolite of the chemotherapeutic agent 5-Fluorouracil (5-FU), which is widely used in cancer treatment. This compound has garnered attention due to its biological activity, particularly its role in the metabolic pathways associated with 5-FU and its potential implications in cancer therapy.

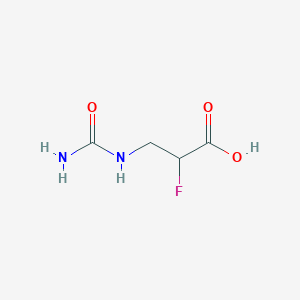

Chemical Structure and Properties

AFBA is characterized by the molecular formula C₄H₇FN₂O₃. It features a fluorine atom attached to the alpha carbon and a ureido group at the beta position. The presence of fluorine contributes to its unique chemical properties, making it an important subject in medicinal chemistry and pharmacology.

Metabolic Pathways

AFBA is formed through the metabolic transformation of 5-FU. After administration, 5-FU undergoes several enzymatic conversions, primarily by dihydropyrimidine dehydrogenase (DPD), leading to the production of alpha-fluoro-beta-alanine (FBAL) and subsequently AFBA via carbamoyltransferase. This metabolic pathway is crucial for understanding the pharmacokinetics of 5-FU and its efficacy in cancer treatment .

Antitumor Effects

AFBA plays a role in forming cytotoxic fluoronucleotides, which disrupt nucleic acid synthesis, leading to cell death in cancer cells. This mechanism underlies the antitumor effects associated with 5-FU therapy. Research indicates that AFBA may influence various biochemical pathways due to its structural similarity to natural metabolites, suggesting potential roles in cellular signaling and metabolism .

Pharmacokinetics

Studies have shown that approximately 60-90% of an administered dose of 5-FU is excreted in urine within 24 hours, primarily as FBAL, with AFBA being a significant metabolite as well. The elimination half-life for AFBA has been reported to be prolonged, averaging around 238.9 minutes . This extended half-life suggests that AFBA may remain active in the system longer than other metabolites, potentially influencing therapeutic outcomes.

Case Studies

A notable case study involved an advanced gastric cancer patient undergoing treatment with 5-FU who developed hyperammonemia due to metabolite accumulation. Measurements indicated elevated levels of AFBA and FBAL during treatment cycles, highlighting the importance of monitoring these metabolites for managing side effects and optimizing chemotherapy regimens .

Comparison with Other Compounds

AFBA shares structural similarities with other fluorinated compounds and metabolites. The following table summarizes key comparisons:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Beta-Ureido Propionic Acid | Contains ureido group but no fluorine | Naturally occurring; less potent biologically |

| Alpha-Fluoro-beta-Alanine (FBAL) | Similar fluorinated structure | Primarily studied for neurological effects |

| 5-Fluorouracil | Direct precursor; more extensively studied | Established chemotherapeutic agent |

These comparisons underscore AFBA's unique position within a broader context of fluorinated amino acids and their derivatives, emphasizing its specific role in cancer therapy and metabolism.

Eigenschaften

IUPAC Name |

3-(carbamoylamino)-2-fluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FN2O3/c5-2(3(8)9)1-7-4(6)10/h2H,1H2,(H,8,9)(H3,6,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTHAKABFGARQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)F)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50964507 | |

| Record name | 2-Fluoro-3-{[hydroxy(imino)methyl]amino}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5006-64-4 | |

| Record name | α-Fluoro-β-ureidopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5006-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Fluoro-beta-ureidopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-3-{[hydroxy(imino)methyl]amino}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(Aminocarbonyl)amino]-2-fluoro-propanoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-FLUOROURIDOPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BXG1I9G0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is alpha-Fluoro-beta-ureidopropionic acid formed in the body?

A: this compound is formed as a metabolite during the breakdown of 5-fluorouracil (5-FU). Following the administration of 5-FU, it is rapidly metabolized, with a significant portion undergoing catabolism. The enzyme dihydropyrimidine dehydrogenase (DPD) catalyzes the first step in this catabolic pathway, converting 5-FU into dihydrofluorouracil (FUH2). FUH2 is further metabolized into this compound (FUPA) [, ].

Q2: What is the significance of this compound formation in 5-FU therapy?

A: The formation of FUPA signifies the breakdown and inactivation of 5-FU in the body. This catabolic pathway significantly reduces the amount of 5-FU available to exert its antitumor effects [, ]. Therefore, strategies to modulate 5-FU catabolism, such as using DPD inhibitors like 5-ethynyluracil (EU), are being investigated to enhance the therapeutic efficacy of 5-FU [, ].

Q3: Can this compound itself be detected, and if so, how?

A: Yes, this compound can be directly detected and quantified using advanced analytical techniques like high-performance liquid chromatography (HPLC) and 19F nuclear magnetic resonance (NMR) spectroscopy [, , ]. These techniques have been instrumental in characterizing the metabolic profile of 5-FU in various biological samples, including plasma, urine, and tissue extracts.

Q4: How do researchers study the impact of this compound formation in preclinical models?

A: Researchers use in vivo models like mice bearing colon 38 tumors to investigate the effects of modulating this compound formation on 5-FU metabolism []. By administering compounds like EU before 5-FU, they can observe changes in the levels of this compound and other metabolites in different tissues using 19F NMR spectroscopy. These studies provide valuable insights into how altering 5-FU catabolism can impact its availability and potential antitumor activity.

Q5: What happens to this compound after it is formed?

A: this compound is further metabolized into alpha-fluoro-beta-alanine (FBAL) [, ]. FBAL is then excreted in the urine, representing a significant route of elimination for the breakdown products of 5-FU.

Q6: Does the formation of this compound vary across species?

A: Yes, the metabolic profile of 5-FU, including the formation and excretion of this compound, can vary significantly across species. For example, studies using 19F NMR spectroscopy have shown distinct differences in the urinary excretion patterns of FUPA and its metabolites between rats, mice, and humans [].

Q7: Are there other drugs or compounds that influence the metabolism of 5-FU and the formation of this compound ?

A: Yes, several compounds can influence 5-FU metabolism. For instance, using modulators like methotrexate, alpha-interferon, or high-dose leucovorin alongside 5-FU led to an increased ratio of anabolites to catabolites in murine colon carcinoma models []. This suggests a potential shift in 5-FU metabolism towards pathways favoring its antitumor activity. Conversely, N-(phosphonacetyl)-L-aspartate decreased the anabolite:catabolite ratio, potentially reducing 5-FU efficacy [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.